Aztreonam Impurity F

Vue d'ensemble

Description

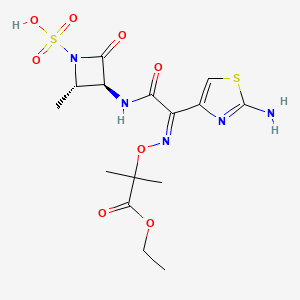

Aztreonam Impurity F is a useful research compound. Its molecular formula is C15H21N5O8S2 and its molecular weight is 463.49. The purity is usually > 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Biochimique

Biochemical Properties

Aztreonam Ethyl Ester, like Aztreonam, is likely to interact with various enzymes, proteins, and other biomolecules. Aztreonam has clinically useful potency against aerobic Gram-negative bacteria, including those expressing Ambler class B metallo-β-lactamases (MBLs), although it is hydrolyzed by some serine β-lactamases .

Cellular Effects

Aztreonam Ethyl Ester’s effects on cells are likely similar to those of Aztreonam. Aztreonam is used to treat infections caused by gram-negative bacteria such as Pseudomonas aeruginosa . It may influence cell function by disrupting cell wall synthesis, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Aztreonam Ethyl Ester is expected to be similar to that of Aztreonam. The bactericidal action of Aztreonam results from the inhibition of bacterial cell wall synthesis due to a high affinity of Aztreonam for penicillin binding protein 3 (PBP3). By binding to PBP3, Aztreonam inhibits the third and last stage of bacterial cell wall synthesis .

Temporal Effects in Laboratory Settings

Studies on Aztreonam have shown that it has immediate and sustained effects on bacterial cell wall synthesis .

Dosage Effects in Animal Models

Research on Aztreonam has shown that it is effective against serious infections caused by Gram-negative bacteria .

Metabolic Pathways

Aztreonam is known to interfere with the metabolic pathways of peptidoglycan and amino acid biosynthesis, central carbon, purine and pyrimidine metabolisms .

Transport and Distribution

Aztreonam is known to be resistant to beta-lactamases and is used in gram-negative infections, especially of the meninges, bladder, and kidneys .

Subcellular Localization

As a beta-lactam antibiotic, Aztreonam is likely to be found wherever its target, the bacterial cell wall, is located .

Activité Biologique

Aztreonam is a monocyclic beta-lactam antibiotic primarily effective against Gram-negative bacteria. The focus of this article is on Aztreonam Impurity F , a specific impurity associated with aztreonam, and its biological activity. Understanding the biological implications of impurities is crucial for ensuring the safety and efficacy of pharmaceutical products.

Overview of Aztreonam

Aztreonam is notable for its high resistance to hydrolysis by beta-lactamases, making it effective against many multi-drug resistant organisms. Its mechanism involves binding to penicillin-binding protein 3 (PBP3), inhibiting bacterial cell wall synthesis, leading to cell lysis . Aztreonam's pharmacokinetics reveal that it is poorly absorbed orally but fully bioavailable via intramuscular administration, with a serum half-life averaging 1.7 hours .

Biological Activity of this compound

The specific biological activity of this compound has not been extensively documented in literature. However, the general characteristics and behavior of aztreonam can provide insights into potential activities of its impurities.

- Inhibition of Cell Wall Synthesis : Similar to aztreonam, impurities may interact with PBPs, although their exact binding affinities and effects remain to be elucidated.

- Potential for Resistance : Given that aztreonam exhibits stability against certain beta-lactamases, impurities could potentially share this characteristic or exhibit altered susceptibility profiles.

In Vitro Studies

- Antimicrobial Efficacy : Studies have shown that aztreonam maintains antimicrobial activity across various pH levels and in the presence of human serum . Impurity F may exhibit similar stability, although specific studies are required to confirm this.

- Combination Therapy : Research indicates that aztreonam can be combined with other agents like avibactam to enhance efficacy against resistant strains . The role of impurities in such combinations warrants further investigation.

Adverse Effects and Safety Profile

Recent studies have identified adverse events associated with aztreonam usage, including cholestatic liver injury and other serious reactions . While specific data on this compound are lacking, impurities can sometimes contribute to unexpected toxicities or altered pharmacodynamics.

Data Tables

| Parameter | Aztreonam | Impurity F (Hypothetical) |

|---|---|---|

| Molecular Structure | Monobactam | Unknown |

| Mechanism of Action | PBP3 Inhibition | Potentially similar |

| Stability Against Beta-Lactamases | High | Unknown |

| Common Adverse Effects | Liver injury, allergic reactions | Unknown |

| Pharmacokinetics | Half-life: 1.7 hours | Unknown |

Applications De Recherche Scientifique

Analytical Applications

1.1 Quality Control in Pharmaceutical Manufacturing

Aztreonam Impurity F is critical in the quality control processes for aztreonam formulations. It serves as a reference standard for identifying and quantifying impurities during the manufacturing process. The presence of impurities can significantly affect the efficacy and safety of pharmaceutical products. Therefore, rigorous testing is essential to ensure compliance with regulatory standards.

- High-Performance Liquid Chromatography (HPLC) : Analytical methods such as HPLC are employed to assess the levels of this compound alongside other known impurities. Studies have shown that the detection limits and accuracy of these methods remain robust, with relative standard deviations (RSD) typically below 10% for peak areas .

- Validation Studies : Validation studies have demonstrated that this compound can be effectively used to establish linearity and precision in assays, which are crucial for regulatory submissions .

| Parameter | Value |

|---|---|

| Limit of Quantitation | 1000 ppm |

| Precision RSD | < 10% |

| Linearity Correlation Coefficient | > 0.99 |

1.2 Identification of Unknown Impurities

The compound is also utilized in research aimed at identifying unknown impurities that may arise during the synthesis or storage of aztreonam. The characterization of these impurities is vital for understanding their potential impacts on drug safety and efficacy .

Pharmacological Applications

2.1 Understanding Mechanisms of Action

Research involving this compound contributes to a deeper understanding of aztreonam's pharmacological profile. As aztreonam selectively targets Gram-negative bacteria, studies have indicated that impurities can alter its antibacterial activity. For instance, the presence of certain impurities may enhance or diminish the drug's effectiveness against specific pathogens like Pseudomonas aeruginosa .

- In Vitro Studies : Case studies have shown that formulations containing this compound exhibit varying degrees of antibacterial activity, depending on the concentration and type of impurity present .

| Bacterial Strain | MIC (mg/L) |

|---|---|

| Pseudomonas aeruginosa | 12 - 32 |

| Escherichia coli | ≤ 1.6 |

Safety and Toxicology Studies

3.1 Genotoxicity Evaluation

This compound has been evaluated for its genotoxic potential in various studies. The presence of impurities in drug formulations raises concerns about their potential mutagenic effects. Research indicates that certain degradation products may exhibit genotoxic properties, necessitating thorough testing during drug development .

- Mouse Lymphoma Assays : These assays have been used to assess the mutagenicity of aztreonam and its related impurities, including this compound. Results from these studies help establish safety profiles for new formulations .

Case Studies

- A study demonstrated that formulations with reduced levels of this compound showed improved efficacy against Pseudomonas aeruginosa, highlighting the importance of impurity management in antibiotic therapy.

- Another investigation revealed that high levels of certain impurities correlated with increased adverse reactions in patients, underscoring the necessity for rigorous impurity analysis in clinical settings.

Propriétés

IUPAC Name |

(2S,3S)-3-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(1-ethoxy-2-methyl-1-oxopropan-2-yl)oxyiminoacetyl]amino]-2-methyl-4-oxoazetidine-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N5O8S2/c1-5-27-13(23)15(3,4)28-19-10(8-6-29-14(16)17-8)11(21)18-9-7(2)20(12(9)22)30(24,25)26/h6-7,9H,5H2,1-4H3,(H2,16,17)(H,18,21)(H,24,25,26)/b19-10-/t7-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHYPJWICYOYVRU-AICXJHAVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)ON=C(C1=CSC(=N1)N)C(=O)NC2C(N(C2=O)S(=O)(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C(C)(C)O/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H](N(C2=O)S(=O)(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N5O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80145281 | |

| Record name | Aztreonam ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80145281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102579-57-7 | |

| Record name | Aztreonam ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80145281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AZTREONAM ETHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U67H95ZRD5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.